molecular formula C21H21NO4S B13870268 (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate

(3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate

Cat. No.: B13870268
M. Wt: 383.5 g/mol
InChI Key: ITSDCNRPKQUQRM-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, an azetidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzothiophene core, followed by the introduction of the azetidine ring and the methoxyphenyl group. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core and azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and azetidine-containing molecules. Examples include:

Uniqueness

The uniqueness of (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

(3-methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H21NO4S/c1-24-16-6-4-5-14(9-16)12-26-21(23)20-19(25-13-15-10-22-11-15)17-7-2-3-8-18(17)27-20/h2-9,15,22H,10-13H2,1H3

InChI Key

ITSDCNRPKQUQRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC(=O)C2=C(C3=CC=CC=C3S2)OCC4CNC4

Origin of Product

United States

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